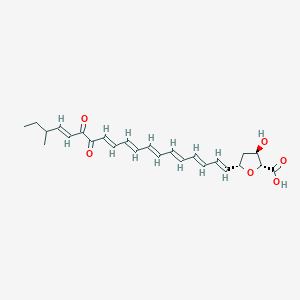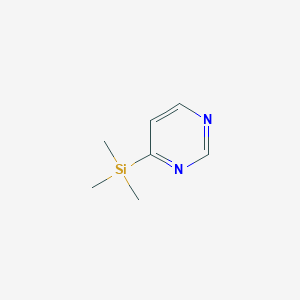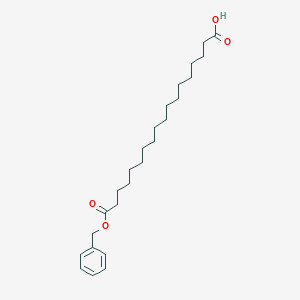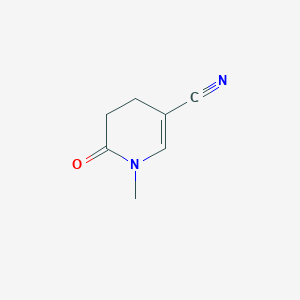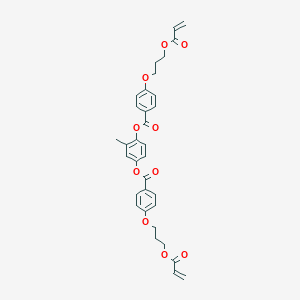
trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate
Overview
Description
Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate, also known as TTFPB, is a chemical compound that belongs to the class of liquid crystals. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, optics, and pharmaceuticals.
Mechanism Of Action
The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes and alter their physical properties. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to induce changes in the membrane fluidity and permeability, which can affect the cellular processes such as ion transport, signal transduction, and membrane fusion.
Biochemical And Physiological Effects
Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. It has been reported to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. In addition, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been shown to scavenge free radicals and protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has several advantages as a liquid crystal compound, such as high thermal stability, low viscosity, and good compatibility with other liquid crystal molecules. It also exhibits a wide range of mesophases, which makes it suitable for various applications. However, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has some limitations, such as low solubility in common solvents and high cost of synthesis.
Future Directions
There are several future directions for the research on trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate. One of the areas of interest is the development of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate-based materials for electronic and optoelectronic applications. Another area of research is the use of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate as a drug delivery system for targeted and controlled release of therapeutics. The effect of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate on the membrane properties of cancer cells and its potential as an anticancer agent is also an area of interest. Further studies are needed to fully understand the mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a unique liquid crystal compound that has shown promising results in various fields such as electronics, optics, and pharmaceuticals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate have been discussed in this paper. Further research is needed to fully explore the potential of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate in various fields and to overcome its limitations.
Synthesis Methods
The synthesis of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate involves the reaction between trans,trans-3,4,5-trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylic acid and pentanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been extensively studied for its potential applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and solar cells. It has also shown promising results in drug delivery systems due to its ability to form self-assembled nanostructures. trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate has been used as a model compound to study the effect of molecular structure on the liquid crystal properties of compounds. It has also been used as a probe to study the effect of external stimuli such as temperature, pressure, and electric field on the liquid crystal phase behavior.
properties
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAQSOEPOMMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625242 | |
| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate | |
CAS RN |
175859-25-3 | |
| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



